

# EN106 solubility and preparation for experimental use

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## Compound of Interest

Compound Name: EN106

Cat. No.: B7732123

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## Application Notes and Protocols: EN106

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**EN106** is a potent, cell-permeable, covalent inhibitor of the CUL2 E3 ligase substrate receptor FEM1B[1]. By targeting cysteine 186 (C186) within FEM1B, **EN106** effectively disrupts the interaction between FEM1B and its substrate, FNIP1[1]. This disruption has significant downstream effects, including the reduction of oxidative stress and the modulation of key signaling pathways, making **EN106** a valuable tool for research in areas such as angiogenesis and cancer biology.[2] In human umbilical vein endothelial cells (HUVECs), **EN106** has been shown to rescue high glucose-induced impaired angiogenesis. Furthermore, it exhibits antioxidant effects by reducing malondialdehyde (MDA) content, inhibiting the generation of reactive oxygen species (ROS), and suppressing the activation of the NF-κB signaling pathway.

These application notes provide detailed information on the solubility of **EN106**, protocols for its preparation and use in common experimental settings, and a summary of its known biological activities.

### Physicochemical and Solubility Data

**EN106** is a white to beige powder. For ease of comparison, its key properties and solubility in various solvents are summarized in the tables below.

Table 1: Physicochemical Properties of **EN106**

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>13</sub> ClN <sub>2</sub> O <sub>3</sub>	
Molecular Weight	280.71 g/mol	
CAS Number	757192-67-9	
Purity	≥98% (HPLC)	
Storage Temperature	2-8°C	

Table 2: Solubility of **EN106**

Solvent	Concentration	Comments	Reference
DMSO	250 mg/mL (890.60 mM)	Requires ultrasonic treatment. Use newly opened, anhydrous DMSO as the compound is hygroscopic.	
DMSO	2 mg/mL	Clear solution, may require warming.	

## Experimental Protocols

### Preparation of **EN106** Stock Solutions

Objective: To prepare a concentrated stock solution of **EN106** for subsequent dilution in cell culture media or other experimental buffers.

Materials:

- **EN106** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath

#### Protocol:

- Calculate the required mass of **EN106**: Based on the desired stock concentration and volume, calculate the amount of **EN106** powder needed. For example, to prepare 1 mL of a 10 mM stock solution:
  - $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000$
  - $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 280.71 \text{ g/mol} \times 1000 = 2.8071 \text{ mg}$
- Weigh **EN106**: Carefully weigh the calculated amount of **EN106** powder in a sterile microcentrifuge tube.
- Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the **EN106** powder. To achieve high concentrations (e.g., 250 mg/mL), sonication is necessary to facilitate dissolution. For lower concentrations, vortexing and gentle warming may be sufficient.
- Ensure complete dissolution: Vortex the solution until the **EN106** is completely dissolved. If necessary, use an ultrasonic bath for short intervals.
- Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22  $\mu\text{m}$  syringe filter.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

## In Vitro Treatment of HUVECs with EN106

Objective: To treat Human Umbilical Vein Endothelial Cells (HUVECs) with **EN106** to investigate its effects on cellular processes such as proliferation, migration, and signaling pathways.

#### Materials:

- Cryopreserved HUVECs
- Endothelial Cell Growth Medium (e.g., EGM-2)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate Buffered Saline (PBS)
- Tissue culture flasks and plates
- **EN106** stock solution (e.g., 10 mM in DMSO)

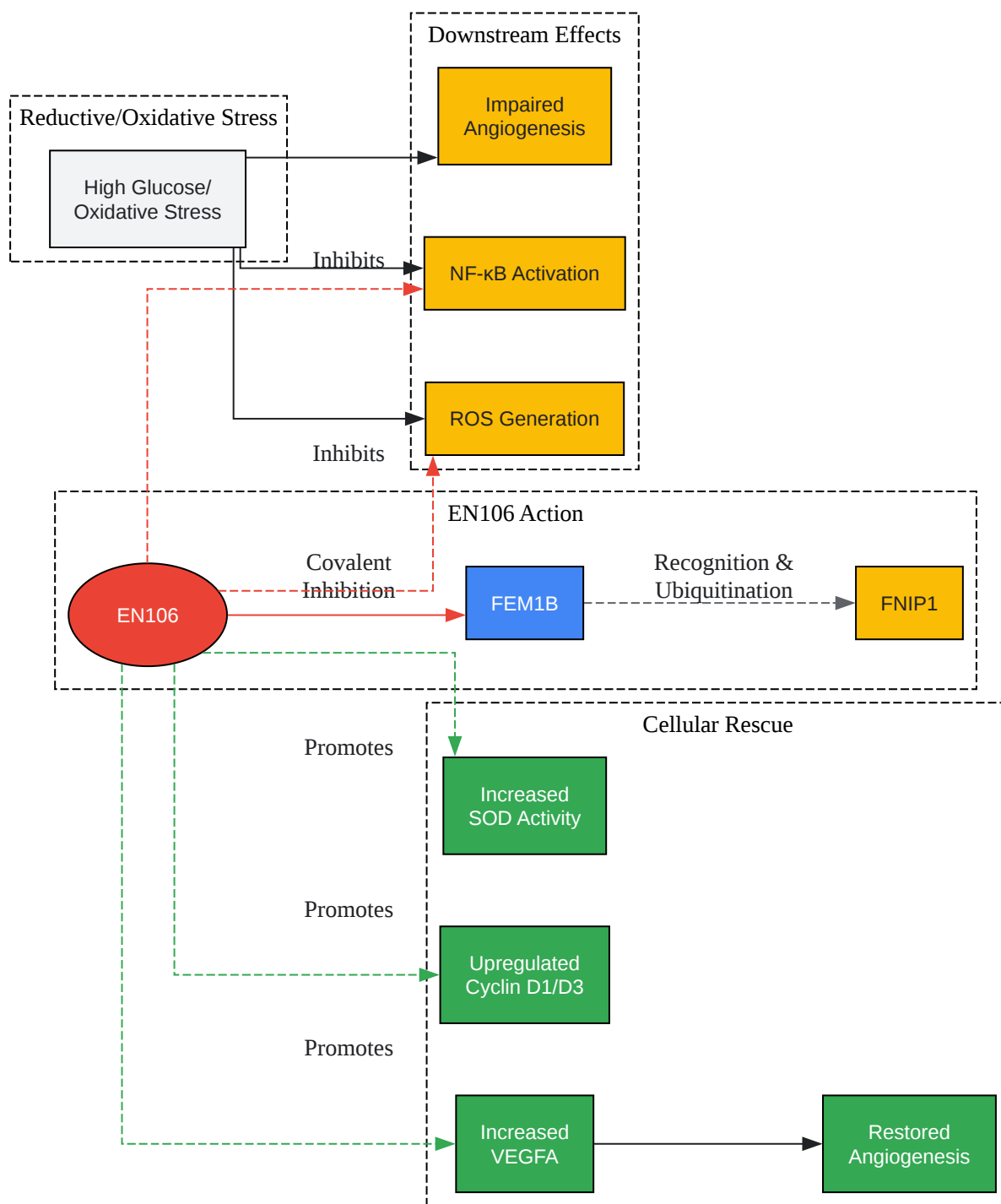
#### Protocol:

- Cell Culture:
  - Thaw and culture HUVECs according to the supplier's instructions in Endothelial Cell Growth Medium supplemented with FBS and antibiotics.
  - Maintain the cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
  - Passage the cells when they reach 80-90% confluency. For experiments, use cells between passages 3 and 7.
- Seeding for Experiment:
  - Trypsinize the HUVECs and count the cells using a hemocytometer or automated cell counter.
  - Seed the cells into the desired culture plates (e.g., 6-well, 24-well, or 96-well plates) at a density appropriate for the specific assay. Allow the cells to adhere and grow overnight.
- **EN106** Treatment:

- On the day of the experiment, prepare the desired concentrations of **EN106** by diluting the stock solution in fresh cell culture medium. A final concentration of 1  $\mu$ M has been shown to be effective.
- Important: Prepare a vehicle control using the same final concentration of DMSO as in the **EN106**-treated wells.
- Remove the old medium from the cells and replace it with the medium containing **EN106** or the vehicle control.
- Incubate the cells for the desired time period (e.g., 24 hours).
- Downstream Analysis:
  - Following incubation, the cells can be harvested for various downstream analyses, such as:
    - Western Blotting: To analyze the expression of proteins involved in cell cycle (e.g., Cyclin D1, Cyclin D3) and angiogenesis (e.g., VEGFA).
    - ROS Measurement: To assess the levels of reactive oxygen species.
    - NF- $\kappa$ B Activation Assay: To determine the activation status of the NF- $\kappa$ B pathway.
    - Cell Proliferation, Migration, and Tube Formation Assays: To evaluate the functional effects of **EN106** on endothelial cell behavior.

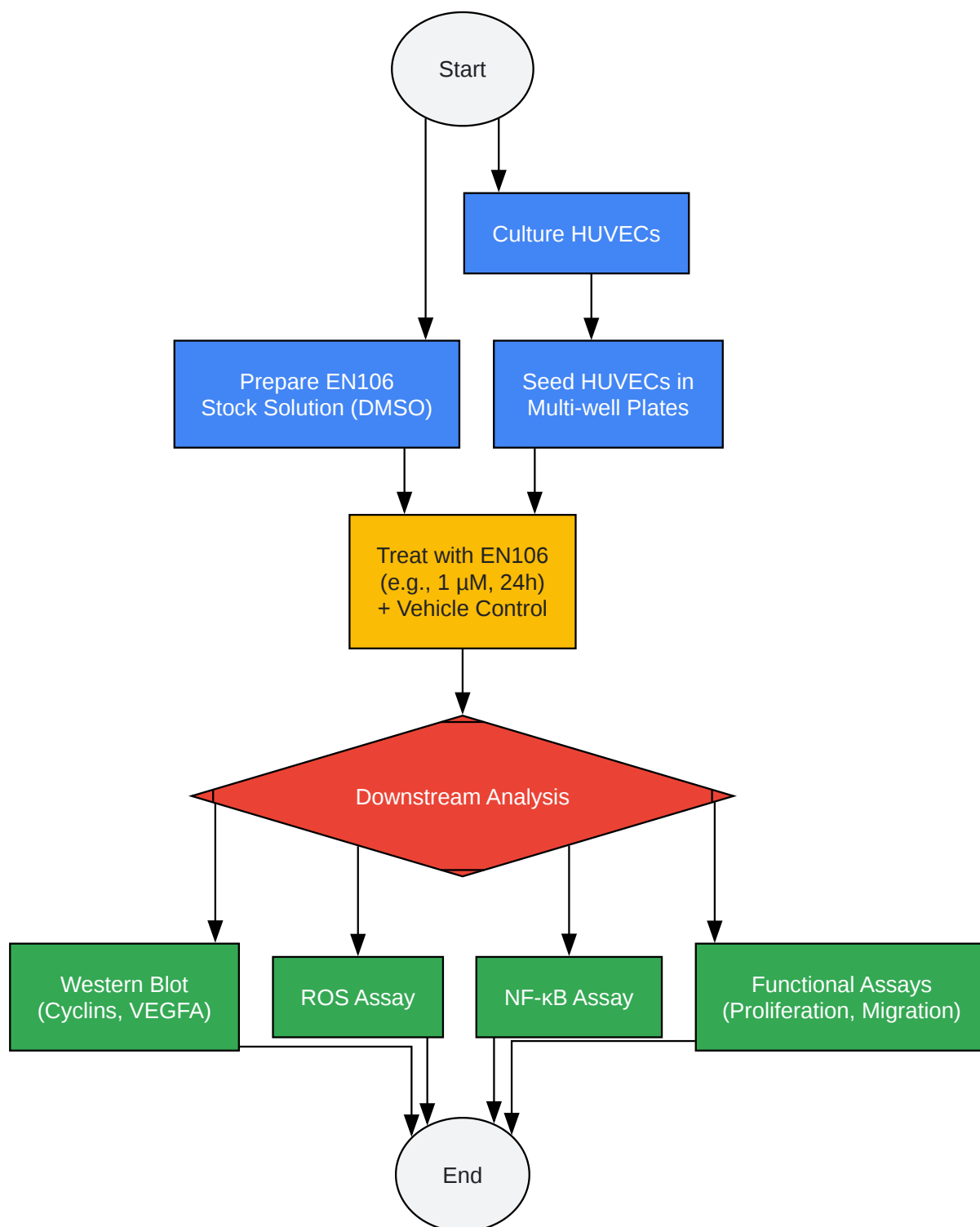
## Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of **EN106** and a typical experimental workflow, the following diagrams have been generated using the DOT language.



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Caption: Mechanism of **EN106** in rescuing high glucose-induced impaired angiogenesis.



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Caption: A typical experimental workflow for studying the effects of **EN106** on HUVECs.

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## References

- 1. Discovery of a Covalent FEM1B Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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